molecular formula C15H15N3O5 B5223750 METHYL 2-{[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]AMINO}BENZOATE

METHYL 2-{[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]AMINO}BENZOATE

Cat. No.: B5223750
M. Wt: 317.30 g/mol
InChI Key: LDDRZOSMLNBRFE-UHFFFAOYSA-N
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Description

METHYL 2-{[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]AMINO}BENZOATE is a benzoate ester derivative featuring a 1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene (a cyclic triketone diazine) substituent linked via a methylene-amino group to the benzoate core. This structure combines aromatic, ester, and heterocyclic moieties, which may confer unique physicochemical and biological properties.

Key structural features include:

  • Benzoate ester: Provides lipophilicity and stability.
  • Methylene-amino linker: Facilitates conjugation between aromatic and heterocyclic components.

Synthetic routes for similar compounds often involve condensation reactions, such as coupling acyl chlorides or aldehydes with amines under acidic or oxidative conditions (e.g., Na₂S₂O₅ in DMF, as seen in ). Structural characterization typically employs NMR (¹H, ¹³C), IR, and X-ray crystallography, with refinement tools like SHELXL ensuring accuracy .

Properties

IUPAC Name

methyl 2-[(4-hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)methylideneamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5/c1-17-12(19)10(13(20)18(2)15(17)22)8-16-11-7-5-4-6-9(11)14(21)23-3/h4-8,19H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDRZOSMLNBRFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C=NC2=CC=CC=C2C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]AMINO}BENZOATE typically involves the reaction of 1,3-dimethylbarbituric acid with 2-(acetyloxy)-benzaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]AMINO}BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using suitable reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the benzoate ester group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted benzoate esters.

Scientific Research Applications

METHYL 2-{[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]AMINO}BENZOATE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of METHYL 2-{[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Trioxo-Diazinane vs. Triazine Moieties

  • The target compound’s trioxo-diazinane ring contains three ketone groups, contrasting with the nitrogen-rich triazine ring in metsulfuron-methyl.
  • Applications : Triazine derivatives (e.g., metsulfuron-methyl) are primarily herbicides targeting acetolactate synthase (ALS), whereas trioxo-diazinane systems may exhibit divergent bioactivity, such as enzyme inhibition or antiviral effects, akin to uracil derivatives .

Amino Linker vs. Sulfonylurea Bridge

  • The methylene-amino linker in the target compound lacks the sulfonylurea group (-SO₂NHCONH-) found in metsulfuron-methyl. This reduces electrophilicity and may alter metabolic stability or toxicity profiles .

Comparison with Benzamide Directing Groups

  • Unlike N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, the target compound’s trioxo-diazinane group may act as a tridentate ligand (via ketone O and NH groups), enabling unique metal coordination modes for catalytic applications .

Research Findings and Implications

Spectroscopic Characterization

  • NMR : The trioxo-diazinane’s NH proton is expected at ~8–10 ppm (¹H NMR), similar to benzamide NH signals . The methyl ester group typically resonates at ~3.8–4.0 ppm (¹H) and ~165–170 ppm (¹³C).
  • X-ray Crystallography : Hydrogen-bonding patterns (e.g., N–H···O=C interactions) would dominate the crystal packing, as seen in Etter’s graph-set analysis . SHELXL refinement is critical for resolving complex torsional angles in the trioxo-diazinane ring .

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